Faropenem sodium hydrate
Description
Classification and Chemical Context of Penem (B1263517) Antibiotics
Penems are a synthetic subclass of β-lactam antibiotics, distinguished by a β-lactam ring fused to an unsaturated five-membered ring containing a sulfur atom. wikipedia.orgmdpi.com This core structure differentiates them from other β-lactam families like penicillins, cephalosporins, and carbapenems. mdpi.com While structurally similar to carbapenems, the presence of a sulfur atom instead of a carbon atom in the five-membered ring is a key distinction. wikipedia.orgnih.gov Penems, like other β-lactam antibiotics, exert their bactericidal action by inhibiting penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of bacterial cell wall synthesis. mdpi.comvinmec.com This inhibition disrupts the integrity of the peptidoglycan layer, leading to cell lysis and death. mdpi.com
The penem class can be further categorized into subgroups based on the side chain at the C2 position, including thiopenems, oxypenems, aminopenems, alkylpenems, and arylpenems. wikipedia.org
Historical Development Trajectory of Faropenem (B194159)
Faropenem was developed by Daiichi Asubio Pharma and was the first orally active penem antibiotic. wikidoc.orgwikipedia.org The sodium salt form, faropenem sodium, was first approved and marketed in Japan in 1997 under the trade name Farom. mdpi.comwikipedia.org In 2005, faropenem sodium tablets were authorized for use in India. mdpi.com
A prodrug form, faropenem medoxomil, was developed to improve oral bioavailability. mdpi.comncats.io This ester derivative leads to higher systemic concentrations of the active faropenem molecule. ncats.io Despite its development, faropenem medoxomil was not approved by the U.S. Food and Drug Administration (FDA) for various proposed indications, including acute bacterial sinusitis and community-acquired pneumonia, following Phase 3 clinical trials in 2006. mdpi.comwikipedia.org
Distinctive Structural Features of Faropenem Sodium Hydrate (B1144303) within the Penem Class
Faropenem sodium hydrate possesses a unique molecular structure that contributes to its chemical stability and antibacterial activity. mdpi.com Its IUPAC name is sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate. nih.gov
A key feature of faropenem is the presence of a chiral tetrahydrofuran (B95107) ring as a neutral substituent at the C3 position. mdpi.com This characteristic is significant for several reasons:
It contributes to the compound's exceptional chemical stability, making it more stable than some carbapenems. mdpi.com
It helps prevent hydrolysis by the renal enzyme dehydropeptidase-I (DHP-1), a common issue with some other β-lactam antibiotics like imipenem (B608078). mdpi.com
The absence of a protonatable C3 side chain, similar to imipenem, is associated with fewer central nervous system effects. mdpi.com
The core penem structure, a 4:5 fused ring system, has reduced intra-ring strain compared to some other β-lactams, which enhances its stability. researchgate.net This structural arrangement, combined with the specific side chains, results in a molecule that is resistant to many β-lactamase enzymes produced by bacteria. mdpi.comchemicalbook.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄NNaO₅S·xH₂O |
| Molecular Weight (anhydrous basis) | 307.30 g/mol |
| Appearance | Pale Yellow Crystals or White to light yellow powder |
Table 2: Comparison of Penem, Carbapenem (B1253116), and Penicillin Structures
| Antibiotic Class | Key Structural Feature in the Five-Membered Ring | Natural Occurrence | Example |
|---|---|---|---|
| Penem | Contains a sulfur atom and a double bond. wikipedia.org | No, entirely synthetic. wikipedia.org | Faropenem |
| Carbapenem | Contains a carbon atom instead of sulfur. wikipedia.org | - | Imipenem |
| Penicillin | Lacks the double bond present in penems. wikipedia.org | - | Benzylpenicillin |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S.Na.H2O/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;/h5-7,11,14H,2-4H2,1H3,(H,16,17);;1H2/q;+1;/p-1/t5-,6-,7+,11-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSVCMPZCIOKGW-VIDQLUEFSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NNaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action of Faropenem Sodium Hydrate
Elucidation of Penicillin-Binding Protein (PBP) Inhibition
The primary molecular target of faropenem (B194159) is the family of penicillin-binding proteins (PBPs). patsnap.com These are bacterial enzymes, specifically transpeptidases, that are anchored in the cytoplasmic membrane and are responsible for catalyzing the cross-linking of peptidoglycan chains. nih.gov Faropenem's interaction with these enzymes is a two-step process involving structural mimicry and subsequent irreversible inactivation.
The efficacy of faropenem and other β-lactam antibiotics stems from their structural similarity to the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide of the nascent peptidoglycan strands. patsnap.comnih.govresearchgate.net This portion of the peptidoglycan precursor is the natural substrate for PBP transpeptidases. nih.gov The strained β-lactam ring of faropenem mimics the conformation of the D-Ala-D-Ala peptide bond, allowing it to fit into the active site of the PBP enzyme. patsnap.comresearchgate.net This molecular mimicry is the crucial first step that enables the drug to act as a competitive inhibitor of the enzyme's natural substrate.
Once positioned within the PBP active site, the highly reactive β-lactam ring of faropenem is attacked by a nucleophilic serine residue, which is a key component of the enzyme's catalytic center. researchgate.netnih.gov This interaction leads to the hydrolytic cleavage of the amide bond in the β-lactam ring. researchgate.net The opened ring then forms a stable, long-lived covalent acyl-enzyme complex with the serine residue. nih.govresearchgate.netnih.gov This acylation process effectively inactivates the PBP, rendering it incapable of performing its essential function in cell wall synthesis. researchgate.net The formation of this persistent covalent bond prevents the enzyme from cross-linking peptidoglycan chains, thereby disrupting the integrity of the bacterial cell wall. nih.gov
Differential Binding Affinity to Bacterial Penicillin-Binding Proteins
Faropenem does not bind to all PBPs with equal avidity; it exhibits a differential binding affinity that varies between bacterial species and between different PBPs within a single organism. researchgate.netnih.gov This selectivity is a key determinant of its spectrum of activity. Generally, faropenem demonstrates a high binding affinity for high-molecular-weight (HMW) PBPs, which are the primary transpeptidases essential for cell elongation and septum formation, and a lower affinity for low-molecular-weight (LMW) PBPs. researchgate.netnih.gov
Faropenem shows potent activity against a range of bacteria due to its strong affinity for essential HMW PBPs. researchgate.netnih.gov
In Gram-positive cocci such as Staphylococcus aureus and Streptococcus pneumoniae, faropenem exhibits a high binding affinity for PBP1, followed by PBP3 and PBP2. researchgate.netnih.gov In S. pneumoniae, it demonstrates very strong binding to PBP1B and PBP2B. nih.gov
In the Gram-negative bacterium Escherichia coli, faropenem shows the highest affinity for PBP2, which is involved in maintaining the rod shape of the cell. researchgate.netnih.gov It also has a high affinity for PBP1A, PBP1B, and PBP3. researchgate.net
The specific binding to these critical PBPs explains the morphological changes observed in bacteria upon exposure to faropenem, such as irregular septum formation in S. aureus and the formation of spherical or bulging cells in E. coli, which precede cell lysis. researchgate.netnih.gov
While generally showing lower affinity for LMW PBPs, faropenem's interactions with these enzymes can be significant in certain species. nih.gov LMW PBPs often function as carboxypeptidases or endopeptidases and are typically not as critical for immediate cell survival as HMW PBPs.
In E. coli, faropenem has been shown to bind to PBP4. researchgate.netnih.gov
Notably, in Proteus vulgaris, the highest binding affinity of faropenem is for PBP4, followed by the HMW PBPs. researchgate.netnih.gov
Similarly, in Serratia marcescens, faropenem binds preferentially to PBP2 and PBP4. researchgate.netnih.gov
In contrast, faropenem exhibits a low affinity for PBP2X in Streptococcus pneumoniae. nih.govdrugbank.comnih.gov
| Bacterial Species | High Affinity PBPs | Low Affinity PBPs | Reference |
|---|---|---|---|
| Staphylococcus aureus | PBP1 > PBP3 > PBP2 | General LMW PBPs | nih.gov, researchgate.net |
| Streptococcus pneumoniae | PBP1 > PBP3 > PBP2 (specifically PBP1B, PBP2B) | PBP2X | nih.gov, researchgate.net, nih.gov |
| Escherichia coli | PBP2 > PBP1A > PBP1B > PBP3 > PBP4 | General LMW PBPs | nih.gov, researchgate.net |
| Proteus vulgaris | PBP4 > PBP1A > PBP2 > PBP3 | - | nih.gov, researchgate.net |
| Serratia marcescens | PBP2, PBP4 | - | [1, researchgate.net |
Inhibition of Bacterial Cell Wall Peptidoglycan Cross-Linkage Synthesis
The covalent inactivation of PBP transpeptidases by faropenem directly halts the final and essential step of peptidoglycan synthesis: the cross-linking of adjacent peptide side chains. patsnap.comresearchgate.net This transpeptidation reaction creates the rigid, mesh-like structure of the cell wall that protects the bacterium from osmotic lysis. patsnap.comnih.gov By preventing the formation of these cross-links, faropenem weakens the structural integrity of the cell wall. patsnap.compediatriconcall.com This disruption leads to the accumulation of cell wall precursors and the eventual autolysis and death of the bacterial cell, particularly in actively growing bacteria. patsnap.comnih.gov The inhibition of peptidoglycan synthesis is therefore the ultimate bactericidal outcome of faropenem's molecular mechanism of action. nih.gov
Stability and Activity Against Dehydropeptidase-1 (DHP-1) Enzymes
Faropenem sodium hydrate (B1144303) demonstrates notable stability against the human renal enzyme dehydropeptidase-1 (DHP-1). This enzyme is responsible for the hydrolysis and inactivation of certain carbapenem (B1253116) antibiotics, such as imipenem (B608078), necessitating the co-administration of a DHP-1 inhibitor like cilastatin. researchgate.net In contrast, faropenem's chemical structure provides inherent resistance to degradation by DHP-1. researchgate.net
This stability allows faropenem to maintain its concentration and therapeutic efficacy without the need for a protective agent. The rate of hydrolysis of faropenem by metallo-β-lactamases is reported to be five times lower than that for imipenem. medwinpublishers.com Newer carbapenems, including meropenem (B701) and doripenem, have also been engineered for increased stability against DHP-1, allowing them to be administered without an inhibitor. researchgate.netresearchgate.net Studies comparing various carbapenems have shown a range of stability against DHP-1, with imipenem being the most susceptible to hydrolysis. nih.gov The resistance of faropenem to this enzymatic degradation is a key pharmacological advantage. medwinpublishers.com
The following table presents data on the residual activity of several carbapenems after incubation with human renal DHP-1, illustrating their relative stabilities.
Table 1: Stability of Various Carbapenems Against Human Renal DHP-1
| Antibiotic | Residual Activity (%) after 4h Incubation | Reference |
|---|---|---|
| Meropenem | 28.7% | nih.gov |
| Panipenem | 4.3% | nih.gov |
This table is based on data from a study comparing the stability of new carbapenem antibiotics against human renal dehydropeptidase-I. nih.gov
Specific Enzyme Inhibition Profiles (e.g., Mycobacterium tuberculosis L,D-Transpeptidase)
A significant aspect of faropenem's molecular mechanism is its potent inhibitory activity against L,D-transpeptidases (Ldts), particularly those found in Mycobacterium tuberculosis (Mtb). nih.gov These enzymes are critical for the synthesis of the mycobacterial cell wall, creating 3-3 peptidoglycan cross-links that are essential for the bacterium's structural integrity. nih.gov This mechanism is distinct from that of many other β-lactam antibiotics, which primarily target D,D-transpeptidases (also known as penicillin-binding proteins). pnas.org
Research has shown that faropenem is a more efficient inactivator of Mtb L,D-transpeptidases than other carbapenems like meropenem. nih.govsemanticscholar.org It inactivates the target enzymes by acylating the catalytic cysteine residue in the active site. semanticscholar.orgnih.gov This action is particularly effective; studies indicate faropenem inactivates LdtMt2, a key L,D-transpeptidase in Mtb, at a rate three to four times higher than several tested carbapenems. semanticscholar.orgresearchgate.net The resulting acyl-enzyme complex is highly stable, effectively acting as a dead-end complex and halting cell wall synthesis. semanticscholar.org This potent activity against L,D-transpeptidases contributes to faropenem's ability to kill Mycobacterium tuberculosis, even in the absence of a β-lactamase inhibitor. nih.govsemanticscholar.org
The table below details the comparative efficiency of faropenem and meropenem in inactivating various L,D-transpeptidases in Mycobacterium tuberculosis.
Table 2: Inactivation Efficiency of Faropenem vs. Meropenem Against Mtb L,D-Transpeptidases
| Enzyme | Fold-Increase in Inactivation Efficiency (Faropenem vs. Meropenem) | Reference |
|---|---|---|
| LdtMt1 | >6 | nih.gov |
| LdtMt2 | 22 | nih.gov |
| LdtMt3 | 6 | nih.gov |
This table is based on data from a study reporting that faropenem inactivates L,D-transpeptidases 6- to 22-fold more efficiently than meropenem. nih.gov
In Vitro Antimicrobial Spectrum of Faropenem Sodium Hydrate
In Vitro Activity Profiles Against Gram-Positive Bacterial Isolates
Faropenem (B194159) is notably active against many Gram-positive bacteria, including key respiratory pathogens.
Faropenem has demonstrated potent activity against Streptococcus pneumoniae, a major cause of community-acquired respiratory tract infections. Its effectiveness is maintained across strains with varying susceptibility to penicillin. For penicillin-susceptible S. pneumoniae, the minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) has been reported to be as low as 0.008 µg/mL. nih.govasm.org As penicillin resistance increases, higher concentrations of faropenem are required, with MIC90 values of 0.25 µg/mL for penicillin-intermediate strains and 1 µg/mL for penicillin-resistant strains. nih.govasm.org
In a study of 181 pediatric isolates of S. pneumoniae in the United States, faropenem was identified as one of the most active agents, inhibiting 98% of isolates at a concentration of 1 µg/mL. oup.com Another study involving 250 invasive S. pneumoniae isolates from France found that the MIC90 for pediatric strains was 0.5 µg/mL, which was generally one to two dilutions lower than other potent β-lactam agents. nih.govoup.com For adult strains in the same study, the MIC90 was 0.25 µg/mL. nih.govoup.com Faropenem also shows good activity against other streptococci, such as group A and group B streptococci and Streptococcus milleri, with MICs often noted at 0.06 mg/L. nih.gov
Faropenem exhibits considerable in vitro activity against methicillin-susceptible Staphylococcus aureus (MSSA). Multiple studies have established an MIC90 of 0.12 mg/L for MSSA isolates. nih.govnih.gov This demonstrates potent activity against this common pathogen. While faropenem is active against staphylococci, its activity is significantly reduced against methicillin-resistant S. aureus (MRSA), for which MIC90 values are considerably higher (2 mg/L). nih.govnih.gov
The antimicrobial spectrum of faropenem extends to other Gram-positive organisms. It has shown activity against Enterococcus faecalis, though this species tends to be less sensitive to faropenem compared to streptococci or MSSA. asm.orgnih.gov The MIC90 for Enterococcus faecalis has been reported in the range of 4-8 mg/L. Faropenem is also active against anaerobic Gram-positive bacteria, including peptostreptococci and Clostridium perfringens, with an MIC90 of ≤ 1 mg/L. nih.gov
Table 1: In Vitro Activity of Faropenem Against Gram-Positive Bacteria
| Organism | Susceptibility Status | MIC90 (µg/mL) |
|---|---|---|
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.008 |
| Streptococcus pneumoniae | Penicillin-Intermediate | 0.25 |
| Streptococcus pneumoniae | Penicillin-Resistant | 1 |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 |
| Enterococcus faecalis | Not Applicable | 4-8 |
| Peptostreptococci | Not Applicable | ≤1 |
In Vitro Activity Profiles Against Gram-Negative Bacterial Isolates
Faropenem is active against several key Gram-negative pathogens, particularly those involved in respiratory tract infections.
Faropenem demonstrates good in vitro activity against common respiratory pathogens Haemophilus influenzae and Moraxella catarrhalis, including strains that produce β-lactamase enzymes, a common mechanism of resistance to other β-lactam drugs.
For H. influenzae, studies have reported MIC90 values of 0.5 µg/mL for β-lactamase-positive strains and 1 µg/mL for β-lactamase-negative strains. nih.govasm.org Other research found the MIC90 for H. influenzae to be 1 mg/L, regardless of β-lactamase production, with activity comparable to amoxicillin-clavulanate. oup.commaynoothuniversity.ie
Against M. catarrhalis, faropenem is also effective. The MIC90 has been reported at 0.5 µg/mL for β-lactamase-producing isolates and 0.12 µg/mL for non-producing isolates. nih.govasm.org Another study found the MIC90 to be 1 mg/L for β-lactamase-positive (BRO-1) isolates and 0.25 mg/L for β-lactamase-negative and BRO-2-producing isolates. oup.com
Faropenem is active against many members of the Enterobacteriaceae family, although its efficacy varies by species and the presence of resistance mechanisms. nih.gov For Escherichia coli and Klebsiella species, including those producing extended-spectrum β-lactamases (ESBLs) or high levels of AmpC β-lactamase, the modal MICs of faropenem are typically in the range of 0.5-1 mg/L. oup.comukhsa.gov.ukresearchgate.net Over 95% of these resistant isolates have been found to be susceptible to ≤2 mg/L of faropenem. oup.comukhsa.gov.ukresearchgate.net In a study of 48 third-generation cephalosporin-resistant clinical isolates (mostly ESBL-producers), 37 had a faropenem MIC of ≤1 mg/L and seven had an MIC of 2 mg/L. nih.gov
Activity is less pronounced against other Enterobacteriaceae. For Enterobacter and Citrobacter species with ESBLs or derepressed AmpC enzymes, modal MICs are higher, generally between 2-4 mg/L. oup.comukhsa.gov.ukresearchgate.net Faropenem has reduced activity against Serratia species, with reported MIC90 values of 32 mg/L. oup.comnih.gov
Table 2: In Vitro Activity of Faropenem Against Gram-Negative Bacteria
| Organism | Resistance Mechanism | MIC90 (µg/mL) |
|---|---|---|
| Haemophilus influenzae | β-lactamase Positive | 0.5 |
| Haemophilus influenzae | β-lactamase Negative | 1 |
| Moraxella catarrhalis | β-lactamase Positive | 0.5 |
| Moraxella catarrhalis | β-lactamase Negative | 0.12 |
| Escherichia coli | ESBL/AmpC Producer | 0.5-1 (Modal) |
| Klebsiella spp. | ESBL/AmpC Producer | 0.5-1 (Modal) |
| Enterobacter spp. | ESBL/AmpC Producer | 2-4 (Modal) |
| Citrobacter spp. | ESBL/AmpC Producer | 2-4 (Modal) |
Limitations in Activity Against Pseudomonas aeruginosa and Stenotrophomonas maltophilia
Faropenem sodium hydrate (B1144303) demonstrates weak or poor activity against Pseudomonas aeruginosa and Stenotrophomonas maltophilia. nih.govresearchgate.netnih.govchemicalbook.comnih.gov Research indicates that the minimum inhibitory concentrations (MICs) for these pathogens are typically high, often greater than 128 mg/L. nih.govresearchgate.net This limited efficacy is a recognized characteristic shared with some other penems. nih.gov The intrinsic resistance of P. aeruginosa to faropenem is significant and has been attributed to an interplay between the outer membrane barrier, active efflux systems, and the activity of AmpC β-lactamase. asm.org
In Vitro Activity Against Anaerobic Bacterial Species
Faropenem sodium hydrate exhibits potent in vitro activity against a broad spectrum of anaerobic bacteria. researchgate.netnih.gov Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative anaerobes, including many species involved in periodontal and other systemic infections. nih.govoup.com
The activity of faropenem has been compared favorably to other antianaerobic agents like imipenem (B608078) and meropenem (B701). nih.gov For Gram-negative anaerobes, the faropenem MIC90 (the concentration required to inhibit 90% of isolates) has been reported as 1 mg/L, and for Gram-positive anaerobes, it is also 1 mg/L. nih.gov
Faropenem is highly active against periodontal pathogens, with an MIC90 of ≤ 0.5 mg/L for all anaerobes tested in one study, including species of Porphyromonas, Prevotella, Actinomyces, and Fusobacterium. oup.com Its bactericidal activity extends to both β-lactamase-positive and -negative anaerobic strains. oup.com
Against 579 strains of various anaerobic bacteria, faropenem and imipenem both had MICs of ≤4 μg/ml for all isolates of Bacteroides capillosus, Bacteroides splanchnicus, Bacteroides ureolyticus, Bilophila wadsworthia, Porphyromonas species, Prevotella species, Campylobacter species, Sutterella wadsworthensis, and Fusobacterium species. asm.orgnih.gov However, some resistance has been noted. In a study of 176 Bacteroides fragilis group isolates, two had faropenem MICs of 64 μg/ml. nih.govasm.org Similarly, elevated MICs have been observed for some strains of Clostridium difficile (16 to 32 μg/ml) and Peptostreptococcus anaerobius (8 and 16 μg/ml). asm.orgnih.govasm.org
| Bacterial Species | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Gram-Negative Anaerobes | ||||
| Bacteroides fragilis group | 176 | 0.5 | 2 | ≤0.12 - 64 |
| Prevotella spp. | 78 | 0.25 | 0.5 | ≤0.12 - 2 |
| Porphyromonas spp. | 42 | 0.12 | 0.25 | ≤0.12 - 0.25 |
| Fusobacterium nucleatum | 19 | 0.12 | 0.25 | ≤0.12 - 0.25 |
| Fusobacterium mortiferum/varium | 20 | 0.5 | 1 | 0.25 - 2 |
| Gram-Positive Anaerobes | ||||
| Clostridium difficile | 20 | 2 | 16 | 0.5 - 32 |
| Clostridium perfringens | 31 | 0.12 | 0.25 | ≤0.12 - 0.5 |
| Peptostreptococcus spp. | 55 | 0.25 | 1 | ≤0.12 - 16 |
| Actinomyces spp. | 25 | 0.125 | 0.25 | ≤0.03 - 0.25 |
Note: Data compiled from multiple studies. MIC values can vary based on testing methodology and specific strains.
Minimum Inhibitory Concentration (MIC) Determinations and Susceptibility Breakpoints for Research Strains
The determination of Minimum Inhibitory Concentrations (MICs) for faropenem is performed using standard methodologies such as the reference agar dilution or broth microdilution methods, often following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI). nih.govoup.com However, specific interpretative breakpoints for faropenem susceptibility and resistance have not been formally established by major international committees like CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). nih.govsquarespace.com This lack of official breakpoints means that susceptibility is often interpreted based on breakpoints proposed in specific research studies or by comparing MIC values to those of other β-lactams. squarespace.com
In research and quality control settings, specific reference strains are used to ensure the accuracy and reproducibility of MIC testing. For instance, Bacteroides fragilis ATCC 25285 is utilized as a control strain in anaerobic susceptibility testing. oup.com For aerobic bacteria, Escherichia coli ATCC 25922 is a common quality control strain, with an expected faropenem MIC range of 0.5–1 mg/L. squarespace.com
The MICs of faropenem against certain research strains can also serve as indicators for specific resistance mechanisms. For example, a faropenem MIC of ≥16 mg/liter has been shown to have high sensitivity and specificity for detecting carbapenemase production in Enterobacteriaceae. asm.org
| Research/Control Strain | Organism Type | Purpose | Reported MIC / MIC Range (mg/L) |
| Escherichia coli ATCC 25922 | Aerobic Gram-Negative | Quality Control | 0.5 - 1 |
| Bacteroides fragilis ATCC 25285 | Anaerobic Gram-Negative | Quality Control | Used as control, specific MIC value varies by study |
Mechanisms of Bacterial Resistance and Enzymatic Stability of Faropenem Sodium Hydrate
Intrinsic Stability to Beta-Lactamase Hydrolysis
Faropenem (B194159) sodium hydrate (B1144303) demonstrates considerable stability against hydrolysis by several classes of β-lactamases, contributing to its broad spectrum of activity. medwinpublishers.com This stability is a key feature that distinguishes it from many cephalosporins. nih.govresearchgate.net
Stability Against Class A, C, and D Beta-Lactamases
Faropenem shows intrinsic stability against Class A, C, and D β-lactamases. researchgate.net Studies have shown that faropenem is highly stable against penicillinase derived from Staphylococcus aureus and Escherichia coli. nih.gov While cephalosporins like cephaloridine (B1668813) and cefaclor are considerably hydrolyzed by cephalosporinase from E. coli and Proteus vulgaris, faropenem remains highly stable. nih.govresearchgate.net
Research on the interaction of faropenem with specific carbapenem-hydrolysing β-lactamases reveals a more complex picture. Kinetic studies show that the Class A serine β-lactamase (SBL) KPC-2 hydrolyzes faropenem less efficiently than metallo-β-lactamases do. nih.gov Similarly, faropenem reacts with Class D SBLs, such as OXA-48, but can form relatively stable complexes. nih.gov However, certain Class A carbapenemases, like NMC-A, have been shown to cause a significant increase in the minimum inhibitory concentrations (MICs) of faropenem for E. coli. nih.govoup.com
Resistance Profiles to Extended-Spectrum Beta-Lactamases (ESBLs: TEM, SHV, CTX-M Types)
Faropenem maintains good activity against many bacteria that produce extended-spectrum β-lactamases (ESBLs), which are a significant cause of resistance to third-generation cephalosporins. squarespace.com It is reported to be highly stable against common ESBLs such as TEM-1 and SHV-1. squarespace.comsemanticscholar.org
Its activity is particularly notable against Enterobacterales containing CTX-M-type ESBLs. squarespace.comnih.gov Studies on cephalosporin-resistant E. coli and Klebsiella species, including a large number of CTX-M producers, found that over 95% were susceptible to faropenem at ≤2 mg/L, with modal MICs of 0.5-1 mg/L. nih.govoup.com
However, there is evidence that induced resistance to faropenem can lead to cross-resistance to carbapenems in ESBL-producing isolates. nih.gov In one in-vitro study, three CTX-M-15-producing E. coli isolates that developed resistance to faropenem also showed reduced susceptibility to carbapenems like ertapenem, doripenem, meropenem (B701), and imipenem (B608078). squarespace.comresearchgate.netwustl.edu
Resistance to AmpC Beta-Lactamases
Faropenem is generally stable against AmpC β-lactamases, which are Class C enzymes. medwinpublishers.com It has been shown to inhibit the AmpC enzyme. nih.gov However, its activity can be reduced against bacteria that derepress or hyperproduce AmpC enzymes. nih.govoup.com
For species like Enterobacter and Citrobacter that have derepressed AmpC β-lactamases, the modal MICs for faropenem are typically higher, in the range of 2-4 mg/L. nih.govoup.com Furthermore, approximately 5% of AmpC-derepressed Enterobacter spp. and a majority of AmpC-derepressed Serratia spp. required faropenem MICs of 16 mg/L and 8-16 mg/L, respectively. nih.govoup.com In isogenic mutant strains, the derepression of AmpC typically resulted in a one-doubling dilution increase in the faropenem MIC. nih.govoup.com
Reduced Susceptibility Mediated by Metallo Beta-Lactamases (MBLs)
The most significant enzymatic threat to faropenem's activity comes from Class B metallo-β-lactamases (MBLs). nih.gov The production of these enzymes can lead to resistance. researchgate.net
Role of Zinc-Dependent Class B Beta-Lactamases
MBLs are zinc-dependent enzymes that can efficiently hydrolyze almost all β-lactam antibiotics, with the exception of monobactams. nih.gov Faropenem is susceptible to hydrolysis by these carbapenemases. nih.gov
Comparative Resistance Profiles to Other Carbapenems (e.g., Imipenem)
When compared to other carbapenems, faropenem shows a distinct profile regarding MBL-mediated hydrolysis. One study found that the rate of faropenem hydrolysis by metallo-β-lactamase was five times lower than that for imipenem. medwinpublishers.comnih.govresearchgate.net This suggests a greater intrinsic stability of faropenem to certain MBLs compared to imipenem.
In general activity studies, faropenem was found to be as active as imipenem against a range of bacteria. nih.govresearchgate.net However, against specific β-lactamase-producing strains, imipenem sometimes shows lower MICs. For example, against E. coli strains with various β-lactamases, imipenem MICs were often two-to-three doubling dilutions lower than those of faropenem. researchgate.net Both antibiotics are susceptible to high-level resistance mediated by carbapenem-hydrolyzing metallo-β-lactamases. nih.gov
Low Propensity for Acquired Resistance Development in Laboratory and Surveillance Studies
Faropenem sodium hydrate has demonstrated a low potential for the selection of resistant bacterial mutants in laboratory settings. nih.govnih.gov This characteristic is crucial for the long-term viability of an antimicrobial agent. Studies employing both multi-step and single-step methodologies have substantiated this low propensity for resistance development, particularly against key respiratory pathogens. nih.gov
In multi-step resistance selection studies, which mimic the effects of prolonged exposure to subinhibitory concentrations of an antibiotic, faropenem has shown a notable inability to select for resistant clones. When tested against multiple strains of Streptococcus pneumoniae and Haemophilus influenzae with various existing resistance profiles ("resistotypes"), faropenem failed to select for any resistant mutants even after 50 consecutive daily subcultures. nih.govcolab.ws This stands in contrast to other antibiotic classes, such as macrolides, ketolides, and quinolones, where resistant mutants were successfully generated under the same conditions. nih.govcolab.ws
Single-step spontaneous mutation studies further corroborate these findings. Faropenem yielded low rates of spontaneous mutations for all tested strains of both S. pneumoniae and H. influenzae. nih.govcolab.ws The frequency of spontaneous mutations is an indicator of how likely resistance is to emerge from a large bacterial population upon initial exposure to the drug.
The following table summarizes the results from a key laboratory study investigating the development of resistance to faropenem compared to other agents after 50 daily passages.
| Organism | Antibiotic | Resistant Mutants Selected (after 50 passages) |
|---|---|---|
| Streptococcus pneumoniae (9 strains) | Faropenem | No |
| Amoxicillin-clavulanate | No | |
| Cefdinir | No | |
| Azithromycin | Yes | |
| Haemophilus influenzae (6 strains) | Faropenem | No |
| Amoxicillin-clavulanate | No | |
| Cefuroxime | No | |
| Azithromycin | Yes |
Data sourced from Kosowska-Shick K., et al., 2008. nih.gov
While comprehensive, large-scale surveillance studies focusing specifically on faropenem resistance are limited, the available laboratory evidence strongly suggests a lower propensity for resistance development compared to several other classes of oral antimicrobial agents. researchgate.netresearchgate.net This stability against the rapid selection of resistant mutants is a significant attribute of this compound. researchgate.net
Molecular Interactions of Faropenem Related Compounds with Beta-Lactamases
The efficacy of β-lactam antibiotics is directly threatened by the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive. youtube.com Faropenem's stability against many of these enzymes is a key feature of its antimicrobial profile. patsnap.com Its interaction with carbapenem-hydrolyzing β-lactamases, including class A serine β-lactamases (SBLs) and class B metallo-β-lactamases (MBLs), has been investigated through kinetic and structural studies.
Kinetic analyses show that while faropenem is a substrate for some carbapenemases, the efficiency of hydrolysis varies significantly. nih.govnih.gov A study comparing its hydrolysis by the class A SBL KPC-2 and the MBLs VIM-2 and L1 revealed that faropenem is hydrolyzed much less efficiently by KPC-2. nih.govnih.gov The catalytic efficiency (kcat/KM) of KPC-2 against faropenem was found to be approximately 5-fold and 33-fold lower than that of L1 and VIM-2, respectively. nih.gov
The following table presents the steady-state kinetic parameters for the hydrolysis of faropenem by these three representative carbapenemases.
| Enzyme | Class | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
|---|---|---|---|---|
| KPC-2 | Class A (SBL) | 1.3 ± 0.1 | 13 ± 2 | 100,000 |
| VIM-2 | Class B (MBL) | 15 ± 0.4 | 4.5 ± 0.5 | 3,300,000 |
| L1 | Class B (MBL) | 14 ± 1 | 26 ± 5 | 540,000 |
Data sourced from Brem J., et al., 2021. nih.gov
Crystallographic and nuclear magnetic resonance (NMR) studies have provided detailed insights into the molecular events following faropenem's interaction with these enzymes. nih.gov In all cases studied (KPC-2, VIM-2, and L1), the interaction leads to the opening of the β-lactam ring. nih.govnih.gov With the serine-β-lactamase KPC-2, this proceeds through the formation of an acyl-enzyme intermediate. nih.gov
Structural analyses of faropenem-derived complexes reveal that after the initial ring-opening, the subsequent chemical transformations can differ depending on the specific enzyme's active site. nih.gov
With KPC-2 and VIM-2: Crystallography showed that the reaction results in the formation of an imine product where the C2 tetrahydrofuran (B95107) (THF) side-chain ring is also opened to form an alkene. nih.govnih.gov
With L1: In the L1 complex, while the β-lactam ring is opened to form an imine, the THF ring remains intact. nih.govnih.gov
Solution-state NMR studies confirmed the formation of multiple products, including both imine and enamine tautomers, with the THF ring being observed in both opened and closed forms depending on the specific enzyme. nih.govnih.gov These findings highlight the complex and enzyme-specific nature of the interaction between faropenem and various β-lactamases, underpinning its variable stability against different enzyme types. nih.gov Faropenem's primary antibacterial action is achieved through strong binding to essential penicillin-binding proteins (PBPs), which inhibits bacterial cell wall synthesis. nih.govnih.govmedex.com.bd It has shown high affinity for the high-molecular-weight PBPs in both gram-positive and gram-negative bacteria. researchgate.netmedex.com.bd
Chemical Synthesis and Purification Methodologies for Faropenem Sodium Hydrate
General Synthetic Strategies for Penem (B1263517) Ring Systems
The synthesis of the penem ring, a 4-thia-1-azabicyclo[3.2.0]hept-2-en-7-one core, is a central challenge in the production of this class of antibiotics. Penems are structurally a hybrid between penicillins and cephalosporins, featuring a β-lactam ring fused to an unsaturated five-membered thiazoline (B8809763) ring. patsnap.com This structure is entirely synthetic. biosynth.com
General strategies for constructing the penem nucleus are often convergent, where the key azetidin-2-one (B1220530) (β-lactam) ring is prepared first and then the five-membered sulfur-containing ring is annulated onto it. A common approach involves an intramolecular Wittig reaction for the crucial ring closure step to form the bicyclic system. google.comchemicalbook.com The synthesis typically starts from readily available precursors, such as 6-aminopenicillanic acid or L-Threonine, to build the chiral β-lactam core. patsnap.comgoogle.com Key steps in many published routes include:
Formation of the Azetidinone Core: Stereocontrolled construction of the 4-membered β-lactam ring with the correct substituents at positions 3 and 4 is critical.
Introduction of the C6 Side Chain: The (R)-1-hydroxyethyl side chain, which is crucial for β-lactamase stability, is installed with precise stereochemistry.
Attachment of the C2 Side Chain Precursor: A sulfur-containing moiety, which will ultimately become part of the thiazoline ring, is attached at the C4 position of the azetidinone.
Ring Closure: The five-membered thiazoline ring is formed, often via an intramolecular Wittig-type cyclization of a phosphorane intermediate, to yield the penem nucleus. google.comchemicalbook.com
Protecting groups are extensively used throughout the synthesis to mask reactive functional groups, such as hydroxyl and carboxyl groups, and are removed in the final stages of the process.
Specific Chemical Pathways for Faropenem (B194159) Synthesis
The synthesis of faropenem follows the general principles of penem synthesis but incorporates specific reagents to install its characteristic (R)-tetrahydrofuran-2-yl side chain at the C2 position.
While the core bicyclic penem ring of faropenem is typically formed via methods like the intramolecular Wittig reaction, palladium catalysis plays a crucial role in the final stages of the synthesis, specifically in a deprotection-coupling step. google.comchemicalbook.com The carboxylic acid at the C3 position is often protected as an allyl ester during the synthesis to prevent unwanted side reactions.
In the final step, this allyl protecting group is removed in a reaction catalyzed by a palladium(0) complex. This deallylation is often performed in the presence of an alkali metal salt of a carboxylic acid, such as sodium 2-ethylhexanoate, which serves as the sodium source to directly form the faropenem sodium salt. chemicalbook.comgoogle.comgoogle.com
A common catalytic system for this transformation is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. google.com The reaction proceeds by oxidative addition of the palladium(0) complex to the allyl ester, followed by nucleophilic attack by the carboxylate anion (e.g., 2-ethylhexanoate), which liberates the faropenem carboxylate and forms an allyl-palladium complex. The faropenem carboxylate then associates with the sodium cation present in the reaction mixture. One patent describes a one-step method using palladium acetate (B1210297) in a two-phase system to achieve deprotection and salt formation. biosynth.com
| Reaction Step | Catalyst/Reagent | Purpose | Reference |
| Deprotection of Allyl Ester | Tetrakis(triphenylphosphine)palladium(0) | Cleavage of the allyl protecting group | google.com |
| Salt Formation | Sodium 2-ethylhexanoate | Provides the sodium counter-ion | chemicalbook.comgoogle.com |
| Allyl Acceptor | 5,5-dimethyl-1,3-cyclohexanedione | Scavenges the cleaved allyl group | biosynth.com |
This palladium-catalyzed reaction is highly efficient and proceeds under mild conditions, which is essential to avoid degradation of the sensitive β-lactam core.
Faropenem sodium can exist in different hydrated forms, including a hemipentahydrate (2.5 moles of water per 2 moles of faropenem sodium). google.comnih.gov The specific hydrate (B1144303) obtained often depends on the final crystallization and purification conditions. While direct, single-step conversions from one hydrate form to another are not typically described as distinct synthetic steps, the purification process itself can be tailored to isolate a specific, stable crystalline hydrate.
The preparation of faropenem sodium hemipentahydrate is documented in patents, where the crystallization process is controlled to yield this specific form. google.com The stability and physical properties of the active pharmaceutical ingredient are highly dependent on its crystalline form and degree of hydration. Therefore, the "conversion" is effectively achieved through a controlled crystallization process that targets the desired hydrate, rather than by chemically transforming a pre-existing hydrate.
Crystallization Techniques for Faropenem Sodium Hydrate
Crystallization is a critical final step in the manufacturing of faropenem sodium, as it serves to purify the compound and isolate it in a stable, solid form with the desired degree of hydration. Faropenem sodium is noted to be unstable in solution, especially at elevated temperatures, making low-temperature crystallization methods preferable. patsnap.comgoogle.com
The choice of solvent system is paramount for achieving high purity and yield. Due to the compound's instability, methods that avoid high temperatures are favored.
One common technique is anti-solvent crystallization. In this method, the crude faropenem sodium is first dissolved in a suitable solvent in which it is highly soluble, and then a second solvent (the anti-solvent), in which the product is poorly soluble, is added to induce precipitation.
Water and Acetone (B3395972)/Ketones: A widely cited method involves dissolving the crude product in water at a low temperature, followed by the addition of an anti-solvent like acetone or methyl ethyl ketone to precipitate the crystalline hydrate. google.comgoogleapis.com
Lower Alcohols and Ketones: To further minimize degradation, purification methods using lower alcohol solvents (e.g., methanol (B129727), ethanol) at very low temperatures (-20°C to 10°C) have been developed. After dissolving the crude product and treating it with activated carbon for decolorization, a small amount of water is added. The alcohol is then removed by vacuum distillation at low temperature, and a ketone anti-solvent (e.g., acetone) is added to the remaining aqueous concentrate to induce crystallization. patsnap.comgoogle.com This low-temperature process can significantly increase the yield to over 90%. patsnap.com
| Solvent (for dissolution) | Anti-Solvent (for precipitation) | Temperature Range (°C) | Key Feature | Reference |
| Water | Acetone or Methyl Ethyl Ketone | 0 to 4 | Standard anti-solvent method | google.com |
| Methanol / Ethanol (B145695) | Acetone or Butanone | -20 to 10 (dissolution), 0 to 20 (concentration) | Low-temperature process to improve stability and yield | patsnap.comgoogle.com |
| Purified Water | None (cooling crystallization) | >50 (dissolution), then slow cooling | Method to obtain a specific monocrystal form | google.com |
The crystal habit—the external shape of the crystals—and purity are controlled by carefully managing the crystallization parameters. The goal is to produce a stable crystalline form with good flowability and handling properties for subsequent formulation processes. google.comcrystallizationsystems.com
Temperature and Cooling Rate: Low temperatures are consistently used throughout the purification and crystallization process to minimize the formation of degradation impurities. patsnap.com For obtaining a specific, highly stable monoclinic crystal form, one method involves dissolving the faropenem sodium in water at over 50°C, followed by slow, undisturbed cooling over a period of 48 hours or more. google.com This slow process allows for the growth of well-defined, large crystals.
Purification: Purity is enhanced by treating the initial solution with activated carbon to remove colored impurities before crystallization is induced. patsnap.com
Stirring: The rate of stirring during the addition of the anti-solvent and the subsequent crystallization period can influence the crystal size distribution. A controlled stirring process helps to achieve a uniform product. google.com
By manipulating these factors—solvent system, temperature profile, cooling rate, and agitation—it is possible to control the formation of specific polymorphs and hydrates, thereby ensuring the production of a consistent, stable, and pure this compound. crystallizationsystems.comnih.gov
Purification and Isolation Procedures
The purification of this compound presents a significant challenge due to the compound's inherent instability. It is susceptible to decomposition in solution and at elevated temperatures, which complicates recrystallization efforts. patsnap.com Traditional crystallization methods, such as those employing water and acetone, necessitate heating to 50-60°C to achieve dissolution. This exposure to high temperatures can lead to the degradation of a portion of the product, resulting in lower yields and the presence of degradation-related impurities in the mother liquor, making recovery difficult. patsnap.comgoogle.com
To circumvent the issues associated with high-temperature processing, low-temperature solvent-based purification methods have been developed. These techniques are designed to maintain the integrity of the this compound molecule throughout the purification process. A widely adopted procedure involves a multi-step approach conducted entirely at low temperatures. patsnap.comgoogle.com
The process begins with the dissolution of the crude this compound in a lower alcohol solvent, such as methanol or ethanol, at temperatures ranging from -20°C to 40°C. patsnap.comgoogle.com Following dissolution, activated carbon is typically added for decolorization. The subsequent step involves the addition of a small quantity of water to the filtrate. The lower alcohol solvent is then removed via evaporation under reduced pressure, a process also carried out at a controlled low temperature, generally between 0°C and 40°C. patsnap.comgoogle.com The final stage of purification is induced by adding the resulting residue to a ketone-insoluble solvent, which promotes crystallization. The entire process is maintained at low temperatures to ensure the stability of the compound. patsnap.com
Table 1: Parameters for Low-Temperature Purification of this compound
| Step | Parameter | Value/Solvent | Temperature Range (°C) |
|---|---|---|---|
| 1. Dissolution | Solvent | Methanol and/or Ethanol | -20 to 40 |
| Preferred Solvent | Methanol | -5 to 10 | |
| 2. Evaporation | Method | Reduced Pressure Concentration | 0 to 40 |
| Preferred Temperature | 0 to 20 |
| 3. Crystallization | Solvent Type | Ketone Insoluble Solvent | Controlled Low Temperature |
This table summarizes key parameters from a patented low-temperature purification method. patsnap.comgoogle.com
Another approach to improving yield and purity involves dissolving the crude product in distilled water at a low temperature (0-4°C) and then slowly adding a solvent like acetone, methyl ethyl ketone, methanol, or ethanol to induce crystallization. google.comgoogle.com This method has also demonstrated high yields, ranging from 82% to 96%, depending on the solvent used. google.comgoogle.com
Table 2: Comparison of this compound Purification Methods and Yields
| Method | Solvents | Temperature | Yield |
|---|---|---|---|
| Conventional High-Temperature | Water, Acetone | 50-60°C | ~70-75% |
| Low-Temperature Alcohol/Ketone | Lower Alcohols, Water, Ketone Solvent | -20 to 40°C | >90% |
| Low-Temperature Water/Solvent | Water, Acetone | 0-4°C | 96% |
| Low-Temperature Water/Solvent | Water, Methyl Ethyl Ketone | 0-4°C | 92% |
| Low-Temperature Water/Solvent | Water, Ethanol | 0-4°C | 86% |
This table compares the yields of different purification methods for this compound. patsnap.comgoogle.comgoogle.comgoogle.com
Characterization and Control of Process-Related Impurities During Synthesis
The impurity profile of Faropenem is complex and can include a variety of substances derived from the manufacturing process. These may include products from the hydrolysis of the beta-lactam ring, epimeric isomers, and other process-related impurities stemming from starting materials, intermediates, or side reactions. veeprho.com Oxidative products and polymeric impurities have also been identified as potential contaminants. veeprho.com
The characterization and quantification of these impurities are critical for ensuring the quality and safety of the final drug substance. High-Performance Liquid Chromatography (HPLC) is a primary analytical tool used for this purpose. ijpcbs.com Specific HPLC methods, including reversed-phase HPLC (RP-HPLC) and gel chromatography, have been developed to separate and quantify Faropenem and its related substances. ijpcbs.comresearchgate.netgoogle.com For structural elucidation and definitive identification of impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed. researchgate.net These methods allow for the detection of various related substances, the levels of which can increase under stress conditions like elevated temperatures. researchgate.net
Control of these impurities is a fundamental aspect of the synthesis and purification process. A robust impurity control strategy involves several key elements:
Process Optimization: Ensuring the complete removal of protecting groups used during synthesis is a critical step. In-process monitoring and control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents can minimize the formation of by-products. pharmaknowledgeforum.comgrace.com
Purification Techniques: The crystallization methods described previously are crucial for effectively removing impurities from the active pharmaceutical ingredient (API). pharmaknowledgeforum.com
Analytical Monitoring: Consistent monitoring of the impurity profile using validated analytical methods like HPLC is essential throughout the development and manufacturing process. registech.com This allows for the early identification of any new or unexpected impurities.
Regulatory guidelines typically set strict limits for impurities, with individually identified related substances often capped at not more than 0.2% and the total impurity level limited to approximately 1.0%. veeprho.com
Table 3: Known Process-Related Impurities of Faropenem
| Impurity Type | Description |
|---|---|
| Hydrolysis Products | Resulting from the opening of the beta-lactam ring. veeprho.com |
| Epimeric Isomers | Stereoisomers that differ at one stereogenic center. veeprho.com |
| Polymeric Impurities | High molecular weight polymers formed, especially in the presence of moisture and heat. |
| Synthesis Intermediates | Residual amounts of protected forms of the molecule from incomplete deprotection steps. |
This table lists common types of process-related impurities found in this compound. veeprho.com
Degradation Pathways and Stability Assessment of Faropenem Sodium Hydrate
Hydrolytic Degradation of the Beta-Lactam Nucleus
The β-lactam ring is the pharmacologically active core of faropenem (B194159), but it is also the most chemically labile part of the molecule. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary degradation pathway for β-lactam antibiotics. This process involves the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring, leading to the irreversible opening of the ring. This cleavage results in the formation of inactive degradation products, thereby causing a loss of antibacterial potency.
The rate of hydrolytic degradation of faropenem sodium hydrate (B1144303) is significantly influenced by the presence of moisture. Beta-lactam antibiotics are generally sensitive to moisture, and the speed of the β-lactam ring-opening reaction is dependent on the water content within the system. Faropenem sodium, in particular, exhibits poor stability under conditions of high humidity. rjptonline.org
High humidity and high temperature have been shown to have a pronounced impact on the stability of faropenem sodium, leading to the formation of polymers and other degradation products. google.com The kinetics of degradation are directly affected by environmental humidity; an increase in relative humidity (RH) accelerates the degradation process. Studies on the solid-state stability of faropenem have demonstrated that the degradation follows first-order kinetics, with the rate being dependent on the substrate concentration at increased relative humidity. researchgate.net The relationship between the degradation rate constant (k) and relative humidity highlights that as humidity increases, the rate of degradation also increases. researchgate.net Therefore, controlling water content and protecting the compound from environmental humidity are critical for maintaining its stability.
Thermal Degradation Characteristics and Mechanisms
Thermal stress is another critical factor that can compromise the stability of faropenem sodium hydrate. Elevated temperatures can provide the necessary activation energy to initiate and accelerate degradation reactions, leading to a loss of potency and the formation of potentially undesirable byproducts. Faropenem is known to be unstable under thermal stress conditions. researchgate.net
The thermal degradation of faropenem sodium has been investigated to determine its kinetic characteristics. In one study conducted at 60°C, the degradation was found to follow first-order kinetics. researchgate.net The chemical kinetic equation was determined to be:
Ln(C/C₀) = -0.0042t + 0.35
Where:
C is the concentration of faropenem at time t
C₀ is the initial concentration of faropenem
t is the time
Based on this first-order kinetic model, key parameters such as the reaction rate constant and half-life can be calculated to predict the compound's stability at specific temperatures.
| Time (hours) | Percentage of Faropenem Remaining (%) |
|---|
Identifying the byproducts of thermal degradation is crucial for understanding the complete degradation pathway. Through preparative High-Performance Liquid Chromatography (HPLC), the main thermal degradation impurity of faropenem sodium has been successfully isolated. Subsequent analysis using various spectroscopic techniques, including Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy, led to the structural identification of this major degradation product as 5-tetrahydrofuran-thiazole-4-sodium formate (B1220265) .
Long-Term Stability Profiles in Different Storage Conditions (e.g., Cryopreservation Requirements)
The inherent instability of this compound under hydrolytic and thermal stress necessitates carefully controlled long-term storage conditions to maintain its quality and potency. High temperatures and humidity are detrimental, causing significant degradation and polymerization. google.com
Standard storage recommendations often specify cryopreservation conditions. For instance, storage at -20°C in a desiccated environment is advised to minimize both thermal and hydrolytic degradation pathways. The entire purification process during manufacturing is often carried out at low temperatures to prevent degradation and improve yield.
While freezing is a common strategy for preserving β-lactam antibiotics, it may not be without challenges. Long-term frozen storage of β-lactams can still result in a significant decrease in concentration over time. Furthermore, studies on the related carbapenem (B1253116), meropenem (B701), have shown that while the drug is chemically stable in a frozen state, precipitation can occur upon thawing, making the solution impractical for use. This suggests that while cryopreservation is necessary for this compound, the formulation and thawing procedures must be carefully evaluated to ensure the drug remains stable and soluble upon reconstitution.
Analytical Methodologies for Monitoring Degradation Products
The assessment of the stability of this compound and the characterization of its degradation pathways necessitate the use of precise and reliable analytical methodologies. Stability-indicating analytical methods are crucial for separating and quantifying the intact drug from its potential degradation products, which may form under various stress conditions. A range of analytical techniques has been developed and validated for this purpose, with chromatographic and spectrophotometric methods being the most prominent.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) have emerged as the primary techniques for the stability analysis of this compound. These methods offer high resolution and sensitivity, enabling the effective separation of Faropenem from its impurities and degradation products.
One validated stability-indicating RP-HPLC method utilizes an Inertsil C18 column (150 mm x 4.6 mm, 5 µm particle size) with a mobile phase composed of a phosphate (B84403) buffer and methanol (B129727) mixture (55:45 v/v). ijpcbs.com Detection is typically carried out using a UV detector set at 316 nm. ijpcbs.com This method has been validated according to International Council for Harmonisation (ICH) guidelines and has demonstrated linearity over a concentration range of 80-600 µg/mL. ijpcbs.com
Another sensitive stability-indicating LC method employs a Wakosil C-18 AR column (250 mm x 4.6 mm I.D., 5 µm particle size) with an isocratic mobile phase of acetate (B1210297) buffer (pH 3.5) and methanol (65:35, v/v). researchgate.net The detection is performed at 305 nm, and the method has shown linearity in the range of 5–75 µg/mL. researchgate.net
To achieve faster analysis times, an ultra-fast, stability-indicating RP-UPLC method has been developed. rjptonline.org This method uses a C18 column with a mobile phase of 10mM ammonium (B1175870) formate buffer (pH 3.5) and acetonitrile (B52724) (65:35 v/v) at a flow rate of 0.25 mL/min, with detection at 313 nm. rjptonline.org This UPLC method is capable of resolving the drug peak from the peaks of degradation products formed under acidic, alkaline, oxidative, and photolytic stress conditions. rjptonline.org The retention time for Faropenem in this method is approximately 0.66 minutes. rjptonline.org
Liquid chromatography coupled with mass spectrometry (LC-MS) is another powerful tool for the analysis of Faropenem and its degradation products. An LC-MS/MS method has been developed for the quantification of Faropenem in human plasma and urine, which can be adapted for stability studies. researchgate.netnih.gov This method involves a C18 reversed-phase column with a mobile phase of 0.1% formic acid in methanol and is detected by electrospray ionization mass spectrometry. nih.gov
The table below summarizes the key parameters of various validated chromatographic methods used for the analysis of this compound and its degradation products.
| Method | Column | Mobile Phase | Flow Rate | Detection Wavelength | Linearity Range | LOD | LOQ |
|---|---|---|---|---|---|---|---|
| RP-HPLC ijpcbs.com | Inertsil C18 (150 x 4.6 mm, 5 µm) | Phosphate buffer:Methanol (55:45 v/v) | 1.0 mL/min | 316 nm | 80-600 µg/mL | 0.105 µg/mL | 0.320 µg/mL |
| RP-HPLC researchgate.net | Wakosil C-18 AR (250 x 4.6 mm, 5 µm) | Acetate buffer (pH 3.5):Methanol (65:35 v/v) | 1.0 mL/min | 305 nm | 5–75 µg/mL | - | - |
| RP-UPLC rjptonline.org | End version C18 | 10mM Ammonium formate buffer (pH 3.5):Acetonitrile (65:35 v/v) | 0.25 mL/min | 313 nm | 5–50 µg/mL | 213 ng/mL | 638 ng/mL |
| LC-MS/MS nih.gov | C18 reversed-phase | 0.1% formic acid-methanol (45:55, v/v) | - | MS/MS | 5-4000 ng/mL | 5 ng/mL | - |
In addition to chromatographic techniques, derivative spectrophotometry offers a simpler and more cost-effective method for the quantitative determination of Faropenem in the presence of its degradation products. nih.gov This method is based on the zero-crossing effect of the first-derivative spectra, which can eliminate the overlapping spectral interference from excipients and degradation products formed during hydrolysis, oxidation, photolysis, and thermolysis. nih.gov A developed derivative spectrophotometric method is linear over a concentration range of 2.5-300 µg/mL at a wavelength of 341 nm. nih.gov
The validation parameters for a derivative spectrophotometry method are presented in the table below.
| Method | Wavelength | Linearity Range | LOD | LOQ | Precision (RSD %) | Recovery (%) |
|---|---|---|---|---|---|---|
| First-Derivative Spectrophotometry nih.gov | 341 nm (measurement), 324 nm (zero-crossing) | 2.5-300 µg/mL | 0.16 µg/mL | 0.46 µg/mL | 0.68 - 2.13% | 97.9 - 101.3% |
The selection of an appropriate analytical methodology depends on the specific requirements of the stability study, including the need for separation of specific degradation products, sensitivity, and the availability of instrumentation. While HPLC and UPLC methods provide detailed separation profiles, derivative spectrophotometry can be a valuable tool for routine quality control and kinetic studies where a simpler, rapid analysis is sufficient. nih.gov
Analytical Methodologies for Faropenem Sodium Hydrate Research
High-Performance Liquid Chromatography (HPLC) Techniques
HPLC is a cornerstone technique for the analysis of Faropenem (B194159), offering high resolution, sensitivity, and specificity. Its application ranges from routine quality control to the analysis of the compound in complex biological matrices.
The development of a robust HPLC method is a critical first step for reliable quantification. This process involves the systematic optimization of chromatographic conditions to achieve a desirable separation and detection of the analyte. For Faropenem, the reverse-phase mode of HPLC is commonly selected due to the compound's solubility and chemical nature. ijpcbs.com
Method development typically involves screening various stationary phases, with C18 columns being frequently employed. ijpcbs.comijprajournal.com The mobile phase composition is optimized by testing different solvents and buffer systems to achieve sharp peaks and good separation from any interfering substances. ijpcbs.com A common approach involves using a mixture of a phosphate (B84403) buffer and an organic solvent like methanol (B129727), with the pH adjusted using orthophosphoric acid. ijpcbs.comijprajournal.com
Validation is performed according to International Conference on Harmonization (ICH) guidelines to ensure the method is suitable for its intended purpose. ijpcbs.comnih.gov Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). ijprajournal.comrjptonline.org For instance, a validated method demonstrated linearity for Faropenem in the concentration range of 80-600 μg/mL. ijpcbs.comijpcbs.com
Table 1: Example of Chromatographic Conditions for a Validated HPLC Method
| Parameter | Condition |
|---|---|
| Column | Inertsil C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer : Methanol (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 316 nm |
| Injection Volume | 10 µL |
| Linearity Range | 80-600 μg/mL |
This table presents a summary of conditions from a developed and validated RP-HPLC method for Faropenem analysis. ijpcbs.comijpcbs.com
Reversed-Phase HPLC (RP-HPLC) is the predominant technique for the assay and purity evaluation of Faropenem in bulk drug and pharmaceutical formulations. ijpcbs.com These methods are designed to be simple, sensitive, specific, and precise, making them suitable for routine quality control. ijpcbs.comijpcbs.com
In a typical RP-HPLC assay, a C18 column is used for separation. ijpcbs.comrjptonline.org The selection of the mobile phase is critical; a mixture of methanol and water (70:30 v/v) with pH adjusted to 3 with orthophosphoric acid has been shown to provide a satisfactory, single, well-separated peak for Faropenem. ijprajournal.com Detection is commonly carried out using a UV detector set at a specific wavelength, such as 309 nm or 316 nm, where the drug exhibits significant absorbance. ijpcbs.comijprajournal.com
The method's performance is confirmed through system suitability tests, which evaluate parameters like the number of theoretical plates and peak tailing. ijpcbs.com The results of these assays are used to determine the content of Faropenem in tablets and to ensure it meets the required specifications. ijpcbs.com Stability-indicating methods are also developed using RP-HPLC to separate Faropenem from its degradation products formed under various stress conditions like hydrolysis, oxidation, and photolysis. researchgate.net
Table 2: System Suitability Parameters for Faropenem RP-HPLC Method
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | < 2 | 1.15 |
| Theoretical Plates | > 2000 | 4567 |
| Retention Time | - | 7.47 min |
This table shows typical system suitability results from an RP-HPLC method, ensuring the chromatographic system is adequate for the analysis. ijprajournal.com
Analyzing Faropenem in complex biological matrices like human plasma and urine requires a more sophisticated approach to remove interferences and pre-concentrate the analyte. An automated system using on-line solid-phase extraction (SPE) coupled with HPLC-UV detection has been developed for this purpose. researchgate.netresearchgate.net This technique enhances the sensitivity and throughput of the analysis. researchgate.net
The process involves injecting a pretreated plasma or urine sample onto a trap column (e.g., Lichrospher C18) where Faropenem is retained while other matrix components are washed away. researchgate.net A switching valve then directs the mobile phase through the trap column, eluting the trapped Faropenem onto an analytical reversed-phase column for separation and subsequent UV detection. researchgate.netresearchgate.net
This on-line SPE-HPLC-UV method has been validated and shown to have good performance in terms of specificity, linearity, and precision. researchgate.net Calibration curves have demonstrated good linearity (r > 0.99) in the ranges of 0.02-5 µg/mL in plasma and 0.05-10 µg/mL in urine. researchgate.net The complete cycle, including preconcentration, purification, and separation, can be as short as 5 minutes, making it highly efficient for pharmacokinetic studies. researchgate.net
Spectrophotometric Analytical Approaches
Spectrophotometric methods offer a simpler and more economical alternative to HPLC for certain applications. These techniques are based on the principle that the drug absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.
UV spectrophotometry is a straightforward and rapid method used for the quantification of Faropenem in bulk and pharmaceutical dosage forms. ijprajournal.comsemanticscholar.org The first step in developing a UV spectrophotometric method is the selection of an appropriate solvent in which the drug is soluble and stable. ijprajournal.com Analytical grade methanol is a commonly used solvent for Faropenem. ijprajournal.com
A solution of Faropenem is scanned across a wavelength range of 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). ijprajournal.com For Faropenem, λmax has been identified at wavelengths such as 307 nm and 309 nm. ijprajournal.comsemanticscholar.org Quantification is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. ijprajournal.com The method has been shown to have good linearity in ranges such as 2.0–40 µg/mL. semanticscholar.org This technique is particularly useful for dissolution studies of Faropenem tablets. semanticscholar.org
Another visible spectrophotometric method involves the reaction of Faropenem with Folin-Ciocalteu (F-C) reagent in an alkaline medium (sodium carbonate) to form a blue-colored chromogen. rjptonline.org This colored species has a maximum absorbance at 745 nm and obeys Beer's law in the concentration range of 50-300 mcg/mL. rjptonline.org
Table 3: Validation Parameters for a UV Spectrophotometric Method
| Parameter | Result |
|---|---|
| λmax | 307 nm |
| Linearity Range | 2.0 - 40 µg/mL |
| Correlation Coefficient (r) | 0.9999 |
| Average Recovery | 99.19% |
| RSD (%) | 0.29% |
This table summarizes the performance characteristics of a validated UV spectrophotometric method for the determination of Faropenem. semanticscholar.org
While standard UV-Vis spectrophotometry is useful for quantification, it often lacks the specificity to resolve overlapping spectra from a mixture of compounds, such as a drug and its degradation products. Derivative spectrophotometry can overcome this limitation by calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. This mathematical transformation can resolve overlapping peaks, allowing for the determination of an analyte in the presence of interferences.
For Faropenem, derivative UV spectroscopy has been utilized to investigate the changes in its spectral properties during solid-state stability studies. researchgate.net This technique aids in the kinetic and thermodynamic analysis of the degradation of Faropenem, providing insights into its stability profile. researchgate.net By examining the derivative spectra, it is possible to identify and sometimes quantify degradation products, even when their zero-order spectra are masked by the parent drug. researchgate.net
Advanced Spectroscopic Characterization Techniques
The definitive characterization and structural elucidation of complex pharmaceutical molecules like Faropenem sodium hydrate (B1144303) rely on a suite of advanced analytical methodologies. Spectroscopic techniques are central to this process, providing detailed information on the molecular structure, functional groups, and molecular weight. These methods are indispensable for confirming the identity, purity, and stability of the active pharmaceutical ingredient.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous confirmation of molecular structures in organic chemistry. By mapping the chemical environments of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms, NMR provides a detailed blueprint of the atomic connectivity and stereochemistry of Faropenem sodium hydrate.
In ¹H-NMR, the chemical shift (δ) of each proton is indicative of its electronic environment. For Faropenem, distinct signals are expected for the protons on the β-lactam core, the 1-hydroxyethyl side chain, and the tetrahydrofuranyl moiety. The integration of these signals corresponds to the number of protons in a given environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of adjacent protons, thus establishing the connectivity of the molecular framework.
¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts in ¹³C-NMR are highly sensitive to the nature of the carbon atom (e.g., carbonyl, olefinic, aliphatic) and its immediate neighbors. This technique is particularly useful for identifying the carbonyl carbons of the β-lactam ring and the carboxylate group, which appear in characteristic downfield regions of the spectrum. Together, ¹H and ¹³C-NMR data allow for a complete assignment of the molecule's structure, confirming its identity and stereochemical integrity.
Table 1: Predicted ¹H-NMR Spectral Data for Faropenem The following table is based on typical chemical shift values for protons in similar chemical environments within penem (B1263517) and carbapenem (B1253116) antibiotics, as specific experimental data for this compound is not widely published.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-5 (β-lactam ring) | 3.5 - 4.0 | Doublet of doublets (dd) |
| H-6 (β-lactam ring) | 4.0 - 4.5 | Doublet of doublets (dd) |
| CH-OH (hydroxyethyl) | 4.1 - 4.3 | Multiplet (m) |
| CH₃ (hydroxyethyl) | 1.2 - 1.4 | Doublet (d) |
| H-2' (tetrahydrofuran) | 5.0 - 5.5 | Triplet (t) |
Table 2: Predicted ¹³C-NMR Spectral Data for Faropenem The following table is based on typical chemical shift values for carbons in similar chemical environments within related β-lactam structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (β-lactam) | 170 - 178 |
| C=O (carboxylate) | 160 - 168 |
| C-2 / C-3 (olefinic) | 120 - 150 |
| C-5 / C-6 (β-lactam ring) | 55 - 70 |
| C (hydroxyethyl) | 65 - 75 |
| CH₃ (hydroxyethyl) | 20 - 25 |
| C-2' (tetrahydrofuran) | 75 - 85 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that serves as a molecular "fingerprint."
For this compound, the IR spectrum provides clear evidence for its key structural features. The most diagnostically significant absorption is the high-frequency stretching vibration of the carbonyl group (C=O) within the strained four-membered β-lactam ring, which typically appears in the range of 1750-1780 cm⁻¹. This is a hallmark of penem and penicillin-type structures. Other important absorptions include the strong, broad band for the hydroxyl (-OH) group of the hydroxyethyl (B10761427) side chain and the water of hydration, typically found around 3200-3600 cm⁻¹. The asymmetric stretching of the carboxylate anion (COO⁻) is also prominent, usually appearing near 1600 cm⁻¹.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H (Alcohol and Water) | 3200 - 3600 | Stretching, broad |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (β-Lactam Carbonyl) | 1750 - 1780 | Stretching |
| C=O (Carboxylate) | 1580 - 1620 | Asymmetric Stretching |
| C=C (Olefinic) | 1600 - 1650 | Stretching |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.
For this compound, soft ionization techniques such as electrospray ionization (ESI) are typically employed. ESI-MS analysis of Faropenem sodium (anhydrous formula C₁₂H₁₄NNaO₅S) would be expected to show a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z consistent with the mass of Faropenem (285.0671 Da) plus a proton, and/or the sodium salt itself [M+Na]⁺ at an m/z of 307.0490 Da. nih.govnih.govnih.govdrugbank.com
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation of the molecular ion. When the isolated molecular ion is subjected to collision-induced dissociation (CID), it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable structural information. The fragmentation of Faropenem is expected to involve the cleavage of the β-lactam ring, which is a common pathway for this class of antibiotics. Other likely fragmentation pathways include the loss of the side chains, such as the elimination of the 1-hydroxyethyl group or the tetrahydrofuranyl group.
Table 4: Predicted Mass Spectrometry Fragments for Faropenem
| Ion | Predicted m/z (for C₁₂H₁₅NO₅S) | Description |
|---|---|---|
| [M+H]⁺ | 286.07 | Protonated molecular ion |
| [M+Na]⁺ | 308.06 | Sodium adduct of the free acid |
| [M-H₂O+H]⁺ | 268.06 | Loss of water from the hydroxyethyl group |
| [M-C₂H₅O+H]⁺ | 241.03 | Loss of the hydroxyethyl side chain |
| [M-C₄H₇O+H]⁺ | 215.03 | Loss of the tetrahydrofuranyl side chain |
Structure Activity Relationship Sar Studies of Faropenem Sodium Hydrate and Penem Analogs
Principles and Methodologies of Structure-Activity Relationship Analysis in Beta-Lactam Antibiotics
The exploration of the structure-activity relationship (SAR) in beta-lactam antibiotics, including the penem (B1263517) class to which faropenem (B194159) sodium hydrate (B1144303) belongs, is a cornerstone of medicinal chemistry. This analytical approach seeks to correlate the specific three-dimensional arrangement of a molecule with its biological activity. For beta-lactam antibiotics, the primary goal is to understand how modifications to the chemical structure influence their efficacy in inhibiting bacterial growth. The fundamental mechanism of action for these antibiotics is the acylation of penicillin-binding proteins (PBPs), which are crucial enzymes in the synthesis of the bacterial cell wall. patsnap.comnih.gov Consequently, SAR studies in this field are centered on how structural changes affect the antibiotic's ability to reach its PBP targets and form a stable, inhibitory covalent bond.
Methodologies employed in the SAR analysis of beta-lactam antibiotics are multifaceted, integrating computational and experimental techniques. A pivotal experimental approach involves the synthesis of a series of analog compounds where specific parts of the molecule, such as side chains, are systematically varied. These analogs are then subjected to microbiological assays to determine their minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacteria. This provides a direct measure of how structural modifications impact antimicrobial potency.
Furthermore, crystallographic studies of penem derivatives provide invaluable insights into their three-dimensional conformations. frontiersin.org By analyzing the crystal structures of a series of related compounds, researchers can identify preferred conformations and specific structural features, such as intramolecular contacts and torsion angles, that correlate with higher antimicrobial activity. frontiersin.org These structural data, combined with kinetic studies of the interaction between the antibiotic and purified PBPs or beta-lactamases, allow for a detailed understanding of the molecular interactions that govern biological efficacy. Computational modeling, including quantitative structure-activity relationship (QSAR) studies, complements these experimental approaches by developing mathematical models that predict the biological activity of novel compounds based on their structural properties. nih.govresearchgate.net
Correlation Between Structural Modifications and Antimicrobial Activity
Impact of the C2 Side-Chain Conformations on Biological Efficacy
The C2 side chain of penem antibiotics, including faropenem, plays a critical role in determining their antimicrobial spectrum and potency. The conformation of this side chain significantly influences the molecule's interaction with PBPs and its stability against hydrolytic enzymes like beta-lactamases. Studies involving the synthesis and evaluation of penem libraries with diverse C2 side chains have demonstrated a clear correlation between the side-chain structure and biological efficacy.
Research has shown that the nature of the C2 side chain can dramatically affect the antimicrobial activity of penems. For instance, the presence of aromatic rings in the C2 side chain has been found to drastically reduce activity against certain bacteria. This suggests that bulky, aromatic substituents may sterically hinder the optimal binding of the penem to the active site of PBPs. Conversely, modifications that enhance the similarity of the C2 side chain to the natural peptidoglycan substrate of PBPs can lead to improved efficacy. The uncharged tetrahydrofuran (B95107) substituent at the C2 position of faropenem is a key feature that differentiates it from other carbapenems like imipenem (B608078), which has a charged substituent. researchgate.net This difference in the C2 side chain affects the uptake of the drug, particularly in Gram-negative bacteria. researchgate.net
The crystallographic analysis of various penem derivatives has revealed a characteristic short contact between an oxygen atom in the C2 side-chain and the sulfur atom (S1) of the penem core. frontiersin.org This interaction likely contributes to stabilizing a specific conformation of the C2 side chain that is favorable for PBP binding. The correlation between the observed side-chain conformations in crystal structures and the antimicrobial activity of the corresponding compounds underscores the importance of this structural feature. frontiersin.org
Significance of Torsion Angles (e.g., S1-C2-C1'-C2') in PBP Binding
Crystallographic studies of a series of penem derivatives have revealed a strong correlation between this specific torsion angle and the compound's biological efficacy. frontiersin.org Penems that exhibit high antimicrobial activity tend to have very similar values for the S1-C2-C1'-C2' torsion angle. frontiersin.org This suggests that a particular rotational conformation of the C2 side chain, as defined by this angle, is optimal for fitting into the PBP active site and facilitating the acylation reaction that leads to enzyme inhibition. The consistency of this torsion angle among highly active penems indicates that it plays a critical role in positioning the C2' atom and its associated substituents in a favorable orientation for interaction with the enzyme. frontiersin.org
The following table illustrates the relationship between the S1-C2-C1'-C2' torsion angle and the antimicrobial activity for a selection of penem analogs.
| Penem Analog | S1-C2-C1'-C2' Torsion Angle (°) | Antimicrobial Activity (MIC µg/mL against S. aureus) |
|---|---|---|
| Analog A | -175.8 | 0.125 |
| Analog B | -176.2 | 0.25 |
| Analog C | -174.9 | 0.125 |
| Analog D | -105.3 | >16 |
| Analog E | -98.7 | >16 |
Role of the C2' Atom Disposition in Interaction with Penicillin-Interacting Enzymes
The disposition of the C2' atom of the side chain in penem antibiotics is a critical factor in their interaction with penicillin-interacting enzymes, including PBPs. The spatial arrangement of this atom and its substituents directly influences the binding affinity and acylation efficiency of the antibiotic. The significance of the S1-C2-C1'-C2' torsion angle, as discussed previously, lies in its role in dictating the precise positioning of the C2' atom within the enzyme's active site. frontiersin.org
A favorable disposition of the C2' atom allows for optimal non-covalent interactions, such as van der Waals forces and hydrogen bonds, with amino acid residues in the PBP active site. These interactions are crucial for the initial formation of the Michaelis complex, where the antibiotic is correctly oriented for the subsequent nucleophilic attack by the active site serine residue. If the C2' atom and its associated groups are not positioned correctly, steric hindrance or unfavorable electrostatic interactions can occur, leading to reduced binding affinity and, consequently, lower antimicrobial activity.
Modeling studies of faropenem complexed with a PBP2 model have suggested a characteristic affinity that is dependent on the specific interactions facilitated by its C2 side chain. nih.gov The tetrahydrofuran ring at the C2 position of faropenem places the C2' atom and the rest of the ring in a conformation that is well-suited for interaction with the PBP active site.
Conformational Analysis of the C6 Hydroxyethyl (B10761427) Group and its Influence
The C6 hydroxyethyl group is a hallmark of many penem and carbapenem (B1253116) antibiotics, including faropenem, and it plays a significant role in their stability against many beta-lactamases. The conformation of this side chain also influences the antibiotic's interaction with PBPs. Crystallographic studies of penem derivatives have revealed the existence of two primary conformations of the C6 hydroxyethyl group. frontiersin.org
These two conformations can be distinguished by the torsion angle around the C6-C(hydroxyethyl) bond. Of these two observed conformations, the one with a larger torsion angle (approximately 179.2 degrees) is deduced to be the conformation that is bound to the enzyme within the Michaelis complex. frontiersin.org This suggests that this specific orientation of the hydroxyethyl group is more favorable for PBP binding and subsequent acylation.
Influence of Stereochemistry and Chiral Centers on Biochemical Profiles
Stereochemistry is a fundamental aspect of drug design and action, and this is particularly true for complex molecules like faropenem sodium hydrate, which possess multiple chiral centers. The specific three-dimensional arrangement of atoms at these chiral centers is critical for the molecule's biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles because biological targets, such as enzymes and receptors, are themselves chiral.
In the case of faropenem, the stereochemistry at positions C5, C6, and the C1' of the hydroxyethyl side chain, as well as the C2' of the tetrahydrofuran ring, is precisely controlled during synthesis to yield the desired biologically active isomer. The specific (5R, 6S)-configuration of the penem core and the (R)-configuration of the C6-hydroxyethyl group are crucial for potent antimicrobial activity. Any alteration in the stereochemistry at these centers can lead to a dramatic loss of efficacy, as the resulting stereoisomer may not be able to bind effectively to the active site of PBPs.
The importance of stereochemistry extends to the interaction of the antibiotic with its target. The precise spatial orientation of key functional groups, such as the beta-lactam ring, the carboxylate group, and the C2 and C6 side chains, is essential for mimicking the natural D-Ala-D-Ala substrate of PBPs and for facilitating the acylation reaction. An incorrect stereochemical configuration would result in a molecule that cannot be properly recognized by the enzyme, thus rendering it inactive. Therefore, the strict control of stereochemistry is a critical factor in the development of effective penem antibiotics like faropenem.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design of this compound and Penem Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the realm of antibiotic development, QSAR studies are instrumental in predicting the antibacterial potency of new analogs and guiding the design of more effective therapeutic agents. While specific QSAR models exclusively for this compound are not extensively detailed in publicly available literature, the principles of QSAR are widely applied to the broader class of β-lactam antibiotics, including penems and carbapenems. These studies provide a framework for understanding the structural determinants of their antibacterial action.
The primary goal of QSAR in the context of penem antibiotics is to identify key molecular descriptors that influence their efficacy against various bacterial strains. These descriptors can be steric, electronic, hydrophobic, or topological in nature. By developing a statistically robust QSAR model, it becomes possible to predict the minimum inhibitory concentration (MIC) of novel, unsynthesized penem derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.
A typical QSAR study on penem analogs would involve the following steps:
Data Set Selection: A series of penem analogs with experimentally determined antibacterial activities (e.g., MIC values) against specific bacteria is compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors for each analog is calculated using computational chemistry software.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques.
Key Molecular Descriptors in Penem and Carbapenem QSAR Models:
Research on β-lactam antibiotics has identified several classes of molecular descriptors that are frequently correlated with their antibacterial activity:
Electronic Descriptors: These descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), relate to the reactivity of the β-lactam ring. A lower LUMO energy is often associated with greater susceptibility to nucleophilic attack by penicillin-binding proteins (PBPs), the molecular targets of these antibiotics.
Steric Descriptors: Properties like molecular volume, surface area, and specific substituent group sizes can influence how the antibiotic fits into the active site of PBPs and its susceptibility to β-lactamase enzymes.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common measure of a molecule's hydrophobicity, which can affect its ability to penetrate bacterial cell membranes.
Topological Descriptors: These indices describe the connectivity and branching of the molecular structure and have been successfully used to model the binding of β-lactams to serum proteins. researchgate.net
Illustrative QSAR Application to Penem Analogs:
To illustrate the application of QSAR, consider a hypothetical dataset of penem analogs with varying substituents and their corresponding MIC values against a bacterial strain. The goal would be to develop a model that predicts the MIC based on the structural features of these analogs.
Table 1: Hypothetical Data for QSAR Analysis of Penem Analogs
| Compound | R1 Group | R2 Group | LogP | LUMO Energy (eV) | Predicted pMIC |
| Faropenem | Tetrahydrofuryl | H | -0.5 | -0.25 | 1.5 |
| Analog 1 | Phenyl | H | 1.8 | -0.30 | 1.2 |
| Analog 2 | Methyl | H | 0.5 | -0.20 | 1.8 |
| Analog 3 | Tetrahydrofuryl | CH3 | -0.2 | -0.23 | 1.6 |
| Analog 4 | Thienyl | H | 1.5 | -0.32 | 1.1 |
In this hypothetical scenario, a QSAR model could be developed using these descriptors. For instance, a multiple linear regression equation might take the form:
pMIC = c0 + c1(LogP) + c2(LUMO Energy)
Where pMIC is the negative logarithm of the MIC, and c0, c1, and c2 are regression coefficients determined from the data. Such a model could then be used to predict the pMIC of new, unsynthesized penem analogs, guiding the selection of candidates with potentially enhanced antibacterial activity for synthesis and further testing.
Advanced QSAR Techniques: 3D-QSAR
Comparative Academic Studies of Faropenem Sodium Hydrate with Other Beta Lactam Antibiotics
Comparative Analysis with Carbapenems (e.g., Meropenem (B701), Imipenem)
Carbapenems, such as meropenem and imipenem (B608078), are renowned for their broad spectrum of activity and are often considered last-resort antibiotics. Faropenem (B194159), being structurally related, invites direct comparison.
A crucial determinant of a beta-lactam's efficacy is its stability against beta-lactamases, the primary enzymatic defense of many resistant bacteria. Academic studies have demonstrated that faropenem possesses pronounced stability against a wide array of beta-lactamases. It is highly stable against hydrolysis by various beta-lactamases from Bacteroides fragilis strains and shows stability against class A, C, and D beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases nbinno.comnih.gov.
In comparison to imipenem, faropenem exhibits greater resistance to hydrolysis by metallo-beta-lactamases (MBLs), a class of zinc-dependent enzymes (Class B) that can inactivate carbapenems. The rate of faropenem hydrolysis by MBLs has been reported to be five times lower than that for imipenem nbinno.comnih.gov. While MBL production can lead to faropenem resistance, this resistance is less pronounced compared to imipenem nih.gov.
However, a significant academic concern is the potential for cross-resistance. Due to their structural similarities, the use of faropenem could select for resistance mechanisms that also confer resistance to carbapenems reactgroup.org. Studies have suggested that the development of resistance to faropenem might foster cross-resistance to carbapenems, which would compromise the effectiveness of this critical class of last-resort antibiotics reactgroup.orgnih.gov. The oral availability of faropenem, in contrast to the parenteral administration of most carbapenems, makes it more susceptible to inappropriate use, potentially accelerating the emergence of resistance reactgroup.orgnih.gov.
The bactericidal action of beta-lactam antibiotics stems from their ability to bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall. The affinity for specific PBPs can influence an antibiotic's spectrum of activity and potency.
Faropenem generally demonstrates a high binding affinity for high-molecular-weight PBPs in both Gram-positive and Gram-negative bacteria. In Staphylococcus aureus and Streptococcus pneumoniae, faropenem exhibits a high binding affinity for PBP1, followed by PBP3 and PBP2. For Escherichia coli, it shows the highest affinity for PBP2.
Comparative studies with carbapenems reveal nuanced differences. In Pseudomonas aeruginosa, the affinity of PBP1b and PBP2 for faropenem is reportedly lower than their affinity for imipenem. Conversely, in a study on pneumococci, faropenem displayed strong binding to all essential S. pneumoniae PBPs except for PBP2X. Notably, in this study, only imipenem demonstrated lower minimum inhibitory concentrations (MICs), despite having significantly lower binding affinities for all the PBPs tested. This suggests that PBP affinity is a critical, but not the sole, determinant of antibacterial potency. For E. coli, both faropenem and carbapenems like doripenem, meropenem, and imipenem exhibit a high affinity for PBP2, which is a primary lethal target in this organism.
The in vitro activity of faropenem has been extensively compared with that of carbapenems against a variety of clinically relevant bacterial pathogens. The following tables summarize the comparative minimum inhibitory concentrations (MIC) required to inhibit 90% of isolates (MIC90).
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Gram-Positive Bacteria
| Bacterial Strain | Faropenem | Imipenem | Meropenem |
|---|---|---|---|
| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.008 | 0.25 | - |
| Streptococcus pneumoniae (Penicillin-Intermediate) | 0.25 | 0.25 | - |
| Streptococcus pneumoniae (Penicillin-Resistant) | 1 | 0.5 | - |
Data compiled from available research. Dashes indicate data not consistently available in comparative studies.
Against penicillin-resistant S. pneumoniae, both imipenem and faropenem have demonstrated superior activity compared to many other beta-lactam agents reactgroup.org.
Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) Against Gram-Negative Bacteria
| Bacterial Strain | Faropenem | Imipenem | Meropenem |
|---|---|---|---|
| Haemophilus influenzae (β-lactamase negative) | 1 | 0.6 | 0.03 |
| Haemophilus influenzae (β-lactamase positive) | 0.5 | 0.6 | 0.03 |
| Moraxella catarrhalis (β-lactamase negative) | 0.12 | - | - |
| Moraxella catarrhalis (β-lactamase positive) | 0.5 | - | - |
| Escherichia coli | - | 100% Susceptible | 100% Susceptible |
Data compiled from available research. Dashes indicate data not consistently available in comparative studies. For E. coli, some studies report 100% susceptibility to meropenem and imipenem without providing specific MIC90 values in direct comparison to faropenem.
Studies have shown that meropenem is significantly more active against H. influenzae than imipenem nbinno.com. Faropenem also demonstrates good activity against common respiratory pathogens reactgroup.org. Against Enterobacteriaceae like E. coli and K. pneumoniae, carbapenems generally show very high activity nih.gov.
Comparison of Chemical Stability and Hydrolysis Characteristics with Penicillins and Cephalosporins
Beyond enzymatic degradation, the intrinsic chemical stability of the beta-lactam ring is a key characteristic. The penam (B1241934) ring of penicillins is inherently strained and susceptible to hydrolysis under acidic or alkaline conditions. The cephem ring of cephalosporins is generally more stable.
Faropenem, as a penem (B1263517), possesses a fused ring system that confers greater stability than that of many penicillins and cephalosporins. It has been noted to be stable in aqueous acidic medium. Its primary advantage, however, lies in its resistance to a broader range of beta-lactamases compared to most penicillins and many cephalosporins. For instance, while many third-generation cephalosporins are hydrolyzed by ESBLs and AmpC beta-lactamases, faropenem maintains stability against these enzymes nbinno.com.
In studies comparing enzymatic hydrolysis, faropenem was found to be highly stable against penicillinase derived from S. aureus and E. coli, a stability shared by the tested cephalosporins. However, against cephalosporinases from E. coli and P. vulgaris, which readily hydrolyzed cephaloridine (B1668813) and cefaclor, faropenem remained highly stable. This demonstrates a clear advantage in chemical stability in the presence of hydrolytic enzymes over these specific cephalosporins.
Academic Considerations for Antibiotic Class Conservation and Resistance Management Strategies
The introduction of any new antibiotic, particularly one with a broad spectrum and oral availability like faropenem, necessitates careful consideration of its role in antibiotic stewardship and resistance management. The primary academic concern surrounding faropenem is its potential to drive cross-resistance to carbapenems, which are among our most critical antibiotics for treating multidrug-resistant infections reactgroup.orgnih.gov.
The oral formulation of faropenem makes it more accessible for outpatient use, but also increases the risk of overuse and misuse, which are significant drivers of antimicrobial resistance nih.gov. Inappropriate use could lead to the selection of carbapenem-resistant organisms in the community, a significant public health threat reactgroup.org.
Therefore, from an academic and public health perspective, the use of faropenem should be judiciously managed. It is crucial to establish a clear framework for its appropriate use to preserve its efficacy and that of the broader carbapenem (B1253116) class reactgroup.orgfortunejournals.com. This includes robust surveillance for the emergence of resistance and cross-resistance, and education for healthcare providers on the appropriate indications for its use. The goal of such stewardship is to ensure that faropenem can be a valuable therapeutic option without compromising the long-term viability of last-resort carbapenems fortunejournals.comnbinno.com.
Prodrug Strategies in Faropenem Research: Focus on Faropenem Medoxomil
Rationale for Prodrug Development and its Role in Drug Delivery Research
The development of prodrugs is a key strategy in pharmaceutical sciences to overcome undesirable properties of pharmacologically potent compounds. ijpcbs.com A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active agent. nih.gov This chemical modification approach is often employed to improve a drug's physicochemical, pharmacokinetic, or pharmacodynamic properties, such as poor aqueous solubility, low lipophilicity, or incomplete absorption. ijpcbs.comewadirect.com
In the case of Faropenem (B194159), a penem-class oral β-lactam antimicrobial agent, the parent compound, Faropenem sodium, exhibits poor oral absorption. oup.com Research indicates the bioavailability of Faropenem sodium is only around 20–30%. chemicalbook.com This limitation hinders its effectiveness when administered orally. To address this, the ester prodrug Faropenem medoxomil was developed. drugbank.com The primary rationale for this was to dramatically improve the oral bioavailability of faropenem, leading to higher and more effective systemic concentrations of the active drug after oral administration. drugbank.comnih.gov This strategy allows for the potential treatment of various community-acquired infections in an outpatient setting, which would be less convenient with a parenterally administered antibiotic. nih.govnih.gov
Enzymatic Hydrolysis of the Ester Linkage and Release of the Active Moiety
Faropenem medoxomil is a daloxate ester prodrug form of faropenem. nih.gov The design involves masking the carboxylic acid group of the parent faropenem molecule with a medoxomil ester. This structural modification is bioreversible, meaning the prodrug is designed to be converted into the active parent drug within the body. mdpi.com
Following oral administration and absorption from the gastrointestinal tract, Faropenem medoxomil is rapidly subjected to enzymatic action. It is hydrolyzed in vivo by ubiquitous esterase enzymes present in the blood and tissues, which cleave the ester bond. nih.govnih.gov This enzymatic hydrolysis releases the microbiologically active faropenem, allowing it to distribute systemically and exert its antibacterial effect by inhibiting the synthesis of bacterial cell walls. nih.govnih.gov The promoiety, the medoxomil group, is released and eliminated. ijpcbs.com
Comparative Pharmacokinetic Characteristics of Faropenem Sodium Hydrate (B1144303) and Faropenem Medoxomil in Research Models (e.g., Bioavailability Enhancement Mechanisms)
The primary mechanism for the enhanced bioavailability of Faropenem medoxomil is the addition of the medoxomil ester, which increases the molecule's lipophilicity. medwinpublishers.com This increased lipophilicity facilitates better absorption across the lipid-rich biological membranes of the gastrointestinal tract. mdpi.com
Comparative studies have shown a stark difference in the oral bioavailability between the parent drug and its prodrug. While Faropenem sodium has a proposed bioavailability of 20-30%, the bioavailability of Faropenem medoxomil is estimated to be 70–80%. chemicalbook.commedwinpublishers.com This represents an enhancement of approximately four times that of Faropenem sodium. chemicalbook.commedwinpublishers.com This dramatic improvement ensures that a significantly higher concentration of the active drug reaches the systemic circulation, a critical factor for therapeutic efficacy. drugbank.comnih.gov
The table below summarizes the key pharmacokinetic differences observed in research findings.
| Parameter | Faropenem Sodium Hydrate | Faropenem Medoxomil | Fold Increase |
| Proposed Oral Bioavailability | 20–30% chemicalbook.com | 70–80% chemicalbook.commedwinpublishers.com | ~4x chemicalbook.commedwinpublishers.com |
| Absorption Mechanism | Poor oral absorption oup.com | Readily absorbed; enhanced lipophilicity improves transport across GI tract chemicalbook.commdpi.com | N/A |
| Resulting Systemic Concentration | Low | Higher drugbank.com | N/A |
Structural Modifications in Prodrug Design and their Influence on Absorption and Systemic Exposure in Animal Models
The successful design of an effective prodrug relies on specific structural modifications to the parent molecule. nih.gov In the case of Faropenem medoxomil, the key modification was the esterification of the carboxylic acid group on the faropenem molecule. This was achieved by linking it to a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, known as a medoxomil promoiety.
This structural change has a dual effect that enhances absorption and systemic exposure, as demonstrated in various research models. nih.govresearchgate.net
Chemical Stability : The chiral tetrahydrofuran (B95107) substituent at the C2 position of the faropenem core contributes to its chemical stability. researchgate.net The prodrug modification further protects the active molecule during its transit through the gastrointestinal tract.
Animal models are crucial for evaluating the real-world impact of these modifications. Pharmacokinetic studies in these models confirm that the ester prodrug strategy leads to significantly higher plasma concentrations of the active faropenem compared to the administration of Faropenem sodium. nih.govresearchgate.net This validates the prodrug design, showing that the structural modification directly translates to enhanced systemic exposure, which is essential for achieving the desired therapeutic effect against bacterial pathogens. researchgate.net
Advanced Research Directions and Future Perspectives for Faropenem Sodium Hydrate
Exploration of Novel Synthetic Pathways and Sustainable Chemical Manufacturing
One approach involves the use of novel catalytic systems to streamline key reactions. For instance, replacing stoichiometric reagents with catalytic alternatives can significantly reduce waste. ispe.org Researchers are also investigating chemoenzymatic strategies, which employ enzymes to perform specific transformations with high selectivity and under milder conditions, thereby reducing energy consumption and the use of protecting groups. ispe.org
Sustainable chemical manufacturing, or "green chemistry," is a major focus for the pharmaceutical industry. explorationpub.com The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and auxiliaries, are being applied to the synthesis of faropenem (B194159). ispe.org This includes exploring the use of renewable feedstocks and developing continuous flow manufacturing processes. pharmtech.com Continuous flow technology can offer better control over reaction parameters, leading to improved safety, consistency, and efficiency compared to traditional batch processing. pharmtech.com
Future research in this area will likely focus on the following:
Utilizing computational chemistry: In silico modeling can help predict reaction outcomes and optimize conditions before laboratory experimentation, saving time and resources. biospace.com
Life cycle assessment: Evaluating the environmental impact of the entire manufacturing process, from raw materials to final product, will be crucial for developing truly sustainable methods. explorationpub.com
In-depth Molecular Dynamics Simulations for PBP Binding and Resistance Mechanisms
The antibacterial activity of faropenem, like other β-lactam antibiotics, stems from its ability to inhibit penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. patsnap.com Molecular dynamics (MD) simulations have emerged as a powerful tool to study the intricate interactions between antibiotics and their target proteins at an atomic level. oaji.net
MD simulations can provide a dynamic view of how faropenem binds to the active site of various PBPs. rsc.org This allows researchers to:
Identify key amino acid residues involved in the binding process.
Analyze the conformational changes that occur in both the drug and the protein upon binding.
Calculate the binding free energy to predict the affinity of faropenem for different PBPs.
Understanding these interactions is crucial for elucidating the molecular basis of faropenem's spectrum of activity. A study on the binding of faropenem to PBPs in Streptococcus pneumoniae revealed that it has a strong ability to bind to most PBPs, with the exception of PBP2X. nih.gov
Furthermore, MD simulations are invaluable for investigating mechanisms of resistance. Bacterial resistance to β-lactams can arise from mutations in PBPs that reduce binding affinity or from the production of β-lactamase enzymes that hydrolyze the antibiotic. rsc.org Simulations can model the effects of specific mutations on the stability of the faropenem-PBP complex, helping to explain why certain bacterial strains are resistant. nih.gov They can also be used to study the catalytic mechanism of β-lactamases and how they interact with faropenem. nih.gov Research has shown that induced resistance to faropenem can lead to cross-resistance to carbapenems in E. coli isolates that produce CTX-M-15 type ESBL enzymes. wustl.edu
| PBP Target in S. pneumoniae | Binding Affinity of Faropenem | Reference |
| PBP1A | High | nih.gov |
| PBP1B | High | nih.gov |
| PBP2X | Low | nih.gov |
| PBP2A | High | nih.gov |
| PBP2B | High | nih.gov |
| PBP3 | High | nih.gov |
Development of Advanced Analytical Techniques for Trace Impurities and Degradants
Ensuring the purity and stability of pharmaceutical compounds is paramount. Even trace amounts of impurities or degradation products can affect the efficacy and safety of a drug. Advanced analytical techniques are essential for the comprehensive characterization of faropenem sodium hydrate (B1144303).
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of faropenem and its related substances. ijprajournal.com Modern advancements in HPLC, such as the use of ultra-high-performance liquid chromatography (UHPLC), offer improved resolution, faster analysis times, and greater sensitivity for detecting trace impurities. pharmafocusasia.com Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the identification and structural elucidation of unknown impurities and degradants. pharmafocusasia.com
Forced degradation studies are a critical component of drug development, where the drug substance is subjected to stress conditions like heat, light, humidity, acid, and base to identify potential degradation products. nih.gov A derivative spectrophotometric method has been developed for the quantitative determination of faropenem in the presence of its degradation products. nih.gov Another method using high-efficiency liquid chromatography has been developed to measure the content of faropenem polymers, which can be present as impurities. google.com
Future research in this area will likely involve the development of:
Orthogonal analytical methods: Using multiple analytical techniques with different separation mechanisms to provide a more complete impurity profile.
Advanced spectroscopic techniques: Techniques like nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy can provide detailed structural information about impurities.
Quality by Design (QbD) approaches: Implementing QbD principles in the development of analytical methods ensures that they are robust and reliable for their intended purpose. pharmafocusasia.com
| Analytical Technique | Application for Faropenem Sodium Hydrate | Reference |
| High-Performance Liquid Chromatography (HPLC) | Quantification of faropenem and its related substances. | ijprajournal.com |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | High-resolution separation of impurities with increased sensitivity. | pharmafocusasia.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of unknown impurities. | pharmafocusasia.com |
| Derivative Spectrophotometry | Quantification of faropenem in the presence of degradation products. | nih.gov |
| Gel Permeation Chromatography | Measurement of faropenem polymer impurities. | google.com |
In Silico Drug Design and Computational Chemistry for Analog Development
In silico drug design and computational chemistry are integral to modern drug discovery and development, offering a rational approach to designing new molecules with desired properties. nih.gov These computational tools can be leveraged to develop novel analogs of faropenem with enhanced characteristics.
Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein (e.g., PBPs or β-lactamases) to design ligands that can bind with high affinity and selectivity. nih.gov Molecular docking, a key SBDD technique, can be used to screen virtual libraries of compounds to identify potential faropenem analogs that fit well into the active site of target PBPs. nih.gov
Ligand-based drug design (LBDD) methods are employed when the 3D structure of the target is unknown. These methods rely on the knowledge of molecules known to interact with the target. Pharmacophore modeling, an LBDD approach, can be used to identify the essential chemical features of faropenem responsible for its biological activity. nih.gov This pharmacophore model can then be used to design new molecules that retain these key features.
Computational chemistry methods, such as quantum mechanics (QM) calculations, can provide detailed insights into the electronic properties of molecules and their reactivity. rsc.org These methods can be used to predict the stability of the β-lactam ring in new faropenem analogs and their susceptibility to hydrolysis by β-lactamases.
Investigation of Faropenem Analogs with Enhanced Biochemical Properties and Expanded Spectra
The development of faropenem analogs is driven by the need to overcome existing resistance mechanisms and expand the spectrum of activity. The goal is to design new molecules that exhibit improved properties, such as:
Enhanced stability against β-lactamases: Modifications to the faropenem scaffold can be made to sterically hinder the approach of β-lactamase enzymes or to introduce chemical groups that are less susceptible to hydrolysis.
Increased affinity for resistant PBPs: By understanding the structural changes in mutated PBPs, analogs can be designed to form more favorable interactions with the altered active site.
Expanded spectrum of activity: Analogs could be designed to be more effective against bacteria that are currently not susceptible to faropenem, such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net
Improved pharmacokinetic properties: Modifications to the molecule could potentially enhance its absorption, distribution, metabolism, and excretion (ADME) profile.
The synthesis and evaluation of these new analogs would involve a multidisciplinary approach, combining computational design, organic synthesis, and microbiological testing. High-throughput screening methods could be employed to rapidly assess the activity of a large number of newly synthesized compounds.
Role of this compound as a Reference Standard in Antimicrobial Resistance Research
This compound serves as a crucial reference standard in the field of antimicrobial resistance research. medchemexpress.com A reference standard is a highly purified compound that is used as a benchmark for analytical purposes. In the context of antimicrobial resistance, this compound is used to:
Standardize antimicrobial susceptibility testing (AST): Clinical microbiology laboratories use reference standards to determine the minimum inhibitory concentration (MIC) of an antibiotic against a particular bacterial isolate. This information is vital for guiding clinical treatment decisions.
Calibrate and validate analytical instruments: Instruments used for antibiotic research, such as HPLC and spectrophotometers, are calibrated using reference standards to ensure the accuracy and reliability of the data they produce.
Develop and evaluate new diagnostic tests: Reference standards are essential for the development of new tests aimed at detecting antibiotic resistance genes or phenotypes.
Facilitate research on resistance mechanisms: Researchers use pure faropenem to study how bacteria develop resistance, for example, by investigating changes in PBP binding or the activity of β-lactamases.
The availability of high-quality this compound as a reference standard is therefore fundamental to the global effort to monitor and combat antimicrobial resistance. medchemexpress.com
Q & A
Q. Methodological steps :
- UV-Vis Spectrophotometry : Dissolve the compound in water (70 mg → 100 mL), dilute further (5 mL → 100 mL), and confirm absorbance maxima between 254–258 nm and 304–308 nm .
- Chemical Tests : React with hydroxylammonium chloride-ethanol TS and acidic ammonium iron (III) sulfate TS to produce a red-brown color .
- HPLC Purity Analysis : Use a C18 column, UV detection at 240 nm, and validate system suitability (resolution ≥11, RSD ≤3.0% for peak area) .
What synthetic challenges arise from this compound’s stereochemistry?
The compound’s β-lactam ring and tetrahydrofuran substituent require precise stereochemical control during synthesis. A key intermediate, 6-(1’-tert-butyldimethylsilyloxyethyl)-2-(2’’-tetrahydrofuryl) carbapenem, is used to introduce the (R)-configured hydroxyethyl group . Purification challenges include isolating the monosodium salt hemipentahydrate form, which demands strict control of crystallization conditions (e.g., pH, solvent ratios) .
How should HPLC methods be validated for this compound analysis?
Q. Critical parameters :
- System Suitability : Ensure resolution ≥11 between Faropenem and internal standard (e.g., m-hydroxyacetophenone) .
- Linearity and Sensitivity : Validate detectability using diluted standard solutions (7–13 μg range) .
- Degradation Product Monitoring : Use relative response factors (e.g., 0.37 for cleaved derivatives) to quantify impurities .
What strategies mitigate instability during in vitro assays?
- Storage : Lyophilize aliquots and store at -20°C in light-resistant containers to prevent hydrolysis and photodegradation .
- Buffer Selection : Use freshly prepared, low-ionic-strength buffers (e.g., pH 7.0 phosphate) to minimize degradation during kinetic studies .
How can discrepancies in antimicrobial activity data be resolved?
- Mechanistic Comparisons : Conduct time-kill assays against β-lactamase-producing strains to differentiate Faropenem’s stability from other penems .
- Synergy Testing : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to assess resistance modulation .
What are its primary research applications in antibiotic development?
Faropenem is used to:
- Study structure-activity relationships in β-lactamase stability .
- Validate bacterial efflux pump inhibitors in Gram-negative models .
- Develop oral formulations with enhanced bioavailability via dissolution profiling .
How are degradation products characterized using LC-MS?
- Sample Preparation : Accelerate degradation under stress conditions (e.g., 40°C, 75% humidity) .
- LC-MS Parameters : Use a C18 column, 0.1% formic acid in mobile phase, and monitor m/z 286.1 (Faropenem) and m/z 242.0 (cleaved derivative) .
What in vitro models evaluate efficacy against resistant strains?
- Biofilm Assays : Use static or flow-cell models with Pseudomonas aeruginosa to assess penetration into extracellular polymeric substances .
- Checkerboard Synergy Tests : Combine with polymyxin B against carbapenem-resistant Enterobacteriaceae .
How can dissolution profiles be optimized for bioavailability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
